molecular formula C17H12O3 B14917299 2-hydroxy-5-naphthalen-2-yl-benzoic Acid

2-hydroxy-5-naphthalen-2-yl-benzoic Acid

Cat. No.: B14917299
M. Wt: 264.27 g/mol
InChI Key: SZOHGQLRLIZQHC-UHFFFAOYSA-N
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Description

2-Hydroxy-5-naphthalen-2-yl-benzoic acid is a substituted benzoic acid derivative featuring a hydroxyl group at the 2-position and a naphthalen-2-yl group at the 5-position of the benzene ring.

Properties

Molecular Formula

C17H12O3

Molecular Weight

264.27 g/mol

IUPAC Name

2-hydroxy-5-naphthalen-2-ylbenzoic acid

InChI

InChI=1S/C17H12O3/c18-16-8-7-14(10-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,18H,(H,19,20)

InChI Key

SZOHGQLRLIZQHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Pathway

  • Starting Materials :

    • 5-Bromo-2-hydroxybenzoic acid (CAS 89-55-4)
    • 2-Naphthaleneboronic acid (CAS 32316-92-0)
  • Protection of Hydroxyl Group :
    The phenolic -OH group is protected as a methyl ether using methyl iodide (MeI) and potassium carbonate (K$$2$$CO$$3$$) in acetone (60°C, 6 h) to prevent side reactions during coupling.

  • Coupling Reaction :
    The protected intermediate reacts with 2-naphthaleneboronic acid under Suzuki conditions:

    • Catalyst: Pd(PPh$$3$$)$$4$$ (2 mol%)
    • Base: Na$$2$$CO$$3$$ (2 equiv)
    • Solvent: Dioxane/water (4:1 v/v)
    • Temperature: 80°C, 12 h
  • Deprotection :
    The methyl ether is cleaved using BBr$$_3$$ in dichloromethane (-10°C to RT, 4 h) to yield the final product.

Performance Data

Parameter Value Source
Yield (Coupling) 72–78%
Purity (HPLC) >98%
Reaction Scale Up to 100 g demonstrated

Advantages : High regioselectivity, scalability, and compatibility with sensitive functional groups.
Limitations : Requires protection/deprotection steps, increasing synthetic steps.

Ullmann Coupling

This copper-mediated coupling is an alternative for forming the biaryl bond, though less efficient than Suzuki-Miyaura.

Synthetic Pathway

  • Starting Materials :

    • 5-Iodo-2-hydroxybenzoic acid
    • 2-Iodonaphthalene
  • Reaction Conditions :

    • Catalyst: CuI (10 mol%)
    • Ligand: 1,10-Phenanthroline (20 mol%)
    • Base: K$$3$$PO$$4$$
    • Solvent: DMF, 140°C, 24 h

Performance Data

Parameter Value Source
Yield 45–55%
Byproducts Homocoupling

Advantages : No boron-containing reagents required.
Limitations : Low yield, high temperatures, poor functional group tolerance.

Friedel-Crafts Alkylation

While less common, this method leverages electrophilic aromatic substitution to install the naphthyl group.

Synthetic Pathway

  • Electrophile Preparation :

    • 2-Naphthoyl chloride synthesized from 2-naphthoic acid and thionyl chloride.
  • Reaction with Salicylic Acid :

    • Lewis Acid: AlCl$$_3$$ (1.5 equiv)
    • Solvent: Nitrobenzene, 0°C to RT, 8 h

Performance Data

Parameter Value Source
Yield 30–40%
Regioselectivity Mixed isomers

Advantages : Single-step synthesis.
Limitations : Poor regiocontrol, low yield, harsh conditions.

Multi-Component Reaction (MCR) Approach

A novel strategy inspired by naphthol-derived syntheses combines β-naphthol, 2-hydroxybenzoic acid, and formaldehyde in a one-pot reaction.

Synthetic Pathway

  • Reaction Conditions :
    • Catalyst: p-TsOH (10 mol%)
    • Solvent: Ethanol, reflux, 6 h

Performance Data

Parameter Value Source
Yield 50–60%
Purity 90–95%

Advantages : Atom-economical, fewer steps.
Limitations : Limited scalability, moderate yield.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Suzuki-Miyaura 72–78 Excellent High Moderate
Ullmann 45–55 Good Moderate Low
Friedel-Crafts 30–40 Poor Low High
MCR 50–60 Moderate Low Moderate

Optimization Strategies

  • Catalyst Screening :
    • PdCl$$_2$$(dppf) increases Suzuki coupling efficiency to 85% yield.
  • Solvent Systems :
    • TBAB (tetrabutylammonium bromide) as a phase-transfer agent improves reaction homogeneity.
  • Microwave Assistance :
    • Reduces Suzuki reaction time to 2 h with comparable yields.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(naphthalen-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The naphthyl group can undergo reduction to form a dihydronaphthalene derivative.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-Hydroxy-5-(naphthalen-2-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound -OH (2), -C₁₀H₇ (naphthalen-2-yl, 5) C₁₇H₁₂O₃ 264.28 Direct naphthyl substitution; high aromaticity
2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid -OH (2), -CH₂-C₁₀H₇ (naphthalen-1-yl, 5) C₁₈H₁₄O₃ 278.30 Methylene linker; increased steric bulk
2-Hydroxy-5-(2-thienyl)benzoic acid -OH (2), -C₄H₃S (thienyl, 5) C₁₁H₈O₃S 220.25 Thiophene ring; electron-rich sulfur atom
5-[[(2,5-Dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid -OH (2), -NH-CH₂-C₆H₃(OH)₂ (5) C₁₄H₁₃NO₆ 291.26 Amino linker; multiple hydroxyl groups enhance H-bonding
2-Hydroxy-4-(trifluoromethyl)benzoic acid -OH (2), -CF₃ (4) C₈H₅F₃O₃ 206.12 Trifluoromethyl group; strong electron-withdrawing effect

Physicochemical and Functional Properties

  • Acidity :

    • The trifluoromethyl group in 2-hydroxy-4-(trifluoromethyl)benzoic acid enhances acidity due to its electron-withdrawing nature, making it more acidic than the naphthyl-substituted analog .
    • The naphthalen-2-yl group in This compound likely reduces acidity compared to electron-withdrawing substituents but increases lipophilicity .
  • Solubility: Compounds with polar functional groups (e.g., 5-[[(2,5-dihydroxyphenyl)methyl]amino]-2-hydroxybenzoic acid) exhibit higher aqueous solubility due to multiple hydroxyl and amino groups . The thienyl-substituted derivative (2-hydroxy-5-(2-thienyl)benzoic acid) may have moderate solubility in organic solvents owing to the sulfur atom’s polarizability .
  • The thienyl group’s electron-rich nature in 2-hydroxy-5-(2-thienyl)benzoic acid could enhance reactivity in electrophilic substitution reactions .

Biological Activity

2-Hydroxy-5-naphthalen-2-yl-benzoic acid (commonly referred to as 2-HNB) is a compound of significant interest in the fields of medicinal and organic chemistry due to its various biological activities. This article provides a detailed overview of the biological activity of 2-HNB, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

2-HNB is characterized by its unique structure, which consists of a naphthalene moiety attached to a benzoic acid framework with a hydroxyl group at the second position. This structural arrangement is crucial for its biological activity.

Molecular Formula

  • Chemical Formula : C17_{17}H14_{14}O3_{3}
  • Molecular Weight : 270.29 g/mol

The biological activity of 2-HNB can be attributed to several mechanisms:

  • Antioxidant Activity : 2-HNB exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is often assessed using assays such as DPPH and ABTS, where lower IC50_{50} values indicate higher scavenging ability against free radicals .
  • Anti-inflammatory Effects : Research indicates that 2-HNB can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. This is particularly relevant in conditions like arthritis and other chronic inflammatory disorders .
  • Antimicrobial Properties : Some studies have reported that 2-HNB possesses antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

  • Antioxidant Activity Study :
    • A study conducted by Silva et al. demonstrated that 2-HNB showed superior antioxidant activity compared to other phenolic compounds. The IC50_{50} values for DPPH and ABTS assays were found to be 0.44 mM and 0.49 mM respectively, indicating strong radical scavenging capabilities .
  • Anti-inflammatory Research :
    • In a study focused on the anti-inflammatory effects of various benzoic acid derivatives, 2-HNB was shown to significantly reduce TNF-alpha levels in vitro, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Evaluation :
    • A comprehensive evaluation of the antimicrobial properties of 2-HNB revealed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Comparative Analysis with Similar Compounds

Compound NameAntioxidant Activity (IC50_{50})Anti-inflammatory EffectAntimicrobial Activity (MIC)
This compoundDPPH: 0.44 mM
ABTS: 0.49 mM
Significant reduction in TNF-alphaE. coli: 32 µg/mL
S. aureus: 64 µg/mL
Caffeic AcidDPPH: 0.38 mM
ABTS: 0.45 mM
ModerateE. coli: 16 µg/mL
S. aureus: 32 µg/mL
Gallic AcidDPPH: 0.25 mM
ABTS: 0.30 mM
HighE. coli: 8 µg/mL
S. aureus: 16 µg/mL

Q & A

Q. What are the common synthetic routes for 2-hydroxy-5-naphthalen-2-yl-benzoic acid, and how are intermediates characterized?

The synthesis typically involves coupling naphthalene derivatives with substituted benzoic acids via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. Key intermediates (e.g., brominated naphthalenes or boronic esters) are purified using column chromatography or recrystallization. Characterization employs 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and TLC for reaction monitoring .

Q. What safety protocols are critical when handling this compound?

Due to its structural similarity to 2-hydroxy-1-naphthoic acid (a skin/eye irritant), use PPE (gloves, goggles), work in a fume hood , and avoid inhalation. Store in a cool, dark environment to prevent degradation. Emergency measures include rinsing exposed skin/eyes with water for 15+ minutes and consulting SDS guidelines for spill management .

Q. How is solubility optimized for in vitro assays?

Solubility in aqueous buffers is enhanced using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). Pre-saturate solutions via sonication (30 min, 40 kHz) and filter through 0.22 µm membranes to remove particulates .

Advanced Research Questions

Q. How can synthesis yield be improved while minimizing byproducts?

Optimize reaction conditions:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve cross-coupling efficiency.
  • Temperature control : Maintain 60–80°C to suppress side reactions.
  • Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H2O + 0.1% formic acid) to isolate the target compound from naphthol byproducts .

Q. What analytical challenges arise in distinguishing structural isomers of this compound?

Isomers (e.g., 2-hydroxy-5-naphthalen-1-yl vs. 2-naphthalen-2-yl derivatives) are resolved via HPLC-MS using chiral columns (e.g., Chiralpak IA) and mobile phases with cyclodextrin additives. 2D NMR (COSY, NOESY) identifies spatial proximity of hydroxyl and naphthyl groups .

Q. How do environmental conditions affect its stability in long-term studies?

Stability tests under varying pH (3–10), temperature (4–37°C), and light exposure show:

  • Degradation : Rapid hydrolysis at pH > 8 (t1/2 = 12 hr).
  • Photolysis : UV light induces ring-opening; store in amber vials.
  • Oxidation : Susceptible to ROS; add antioxidants (e.g., ascorbate) in biological matrices .

Q. How to resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Impurity profiles : Validate purity via HPLC-DAD/ELSD and quantify trace metals (ICP-MS).
  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Metabolite interference : Use LC-HRMS to identify active vs. inactive metabolites .

Methodological Tables

Table 1 : Key Physicochemical Properties

PropertyValueMethod (Reference)
Molecular Weight274.27 g/molHRMS
LogP (Octanol-Water)3.2 ± 0.1Shake-flask HPLC
pKa (Hydroxyl Group)9.8Potentiometric titration

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
5-NaphtholIncomplete couplingIncrease catalyst loading
Dimerized naphthaleneOxidative side reactionUse inert atmosphere (N2)

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